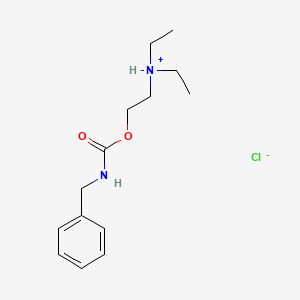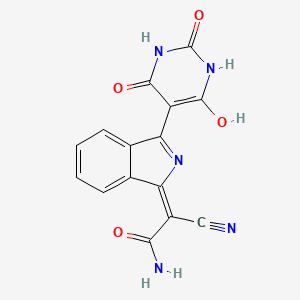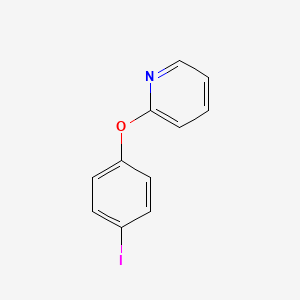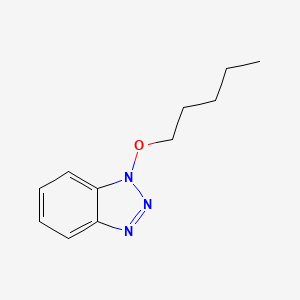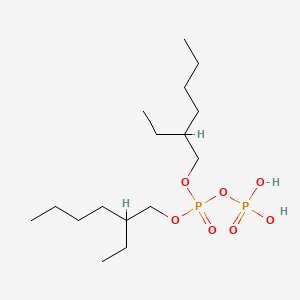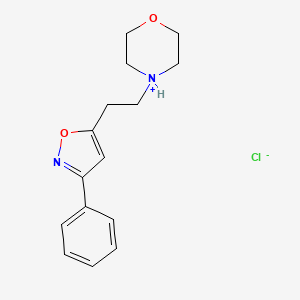
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring This compound is characterized by the presence of a phenyl group and a morpholinoethyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.
Introduction of Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the isoxazole ring in the presence of a base.
Attachment of Morpholinoethyl Group: The morpholinoethyl group can be introduced through nucleophilic substitution, where 2-chloroethylmorpholine reacts with the isoxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the isoxazole ring.
科学研究应用
3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may have biological activity and can be studied for its potential effects on biological systems.
Medicine: It can be investigated for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in the production of various chemical products and materials.
作用机制
The mechanism by which 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
相似化合物的比较
3-Phenyl-5-(2-piperidinoethyl)isoxazole hydrochloride
3-Phenyl-5-(2-pyrrolidinoethyl)isoxazole hydrochloride
3-Phenyl-5-(2-azepinoethyl)isoxazole hydrochloride
Uniqueness: 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is unique due to its specific morpholinoethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure may lead to different reactivity and biological activity.
属性
CAS 编号 |
1088-87-5 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC 名称 |
4-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-2-4-13(5-3-1)15-12-14(19-16-15)6-7-17-8-10-18-11-9-17;/h1-5,12H,6-11H2;1H |
InChI 键 |
NJSVHDCSDBNMSD-UHFFFAOYSA-N |
规范 SMILES |
C1COCC[NH+]1CCC2=CC(=NO2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
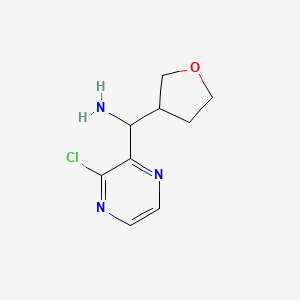
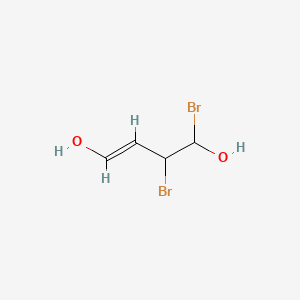

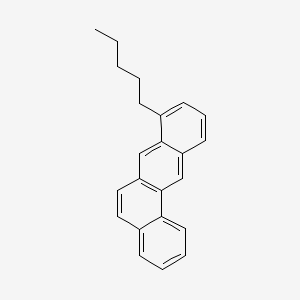

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
